1,2-Dihexadecyl-sn-glycero-3-phosphocholine
Description
Propriétés
IUPAC Name |
[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIGLPPQBNUFP-RRHRGVEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36314-47-3 | |
| Record name | 1,2-Dihexadecyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-[7-(hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl]trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Regioselective Alkylation of Glycerol Derivatives
The synthesis begins with the preparation of a 2,3-di-O-hexadecyl glycerol scaffold. A common strategy involves the alkylation of glycidol derivatives. For instance, (S)-glycidol has been phosphorylated using dialkylphosphoramidites to yield (R)-1-O-glycidyl dialkyl phosphates, which undergo regiospecific epoxide opening with hexadecanol. This method ensures precise control over stereochemistry, critical for maintaining the rac-glycero configuration.
In an alternative approach, 2-phenyl-1,3-dioxane intermediates are hydrogenated using Wilkinson’s catalyst (Rh(PPh₃)₃Cl) to produce protected glycerol derivatives. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) yields 3-(benzyloxy)-2-((3,7,11,15-tetramethylhexadecyl)oxy)propan-1-ol, a precursor for further functionalization.
Phosphorylation and Quaternization Strategies
Phosphorylation with Bromoethyldichlorophosphate
The introduction of the phosphate group is achieved via reaction with bromoethyldichlorophosphate. In a representative procedure:
-
A solution of bromoethyldichlorophosphate (8 eq) in tetrahydrofuran (THF) is treated with the diol (1 eq) and triethylamine (11 eq) at room temperature for 72 hours.
-
The intermediate dichlorophosphate ester is hydrolyzed with saturated NaHCO₃ to yield the monophosphate.
-
Quaternization with trimethylamine (33% in ethanol) at room temperature for 120 hours produces the phosphocholine headgroup.
This method achieves an 85% yield after purification via Sephadex LH-20 chromatography.
Direct Phosphorylation Using Phosphorus Oxychloride
A streamlined approach involves phosphorylating (S)-glycidol with phosphorus oxychloride, followed by in situ displacement with choline tosylate. Subsequent nucleophilic epoxide opening with cesium palmitate yields 1-O-acyl-2-O-alkyl phosphatidylcholines. While this method is efficient for acyl-alkyl analogs, adaptation to dialkyl ethers requires substitution of palmitate with hexadecanol.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Purification Techniques
-
Column Chromatography : Silica gel eluted with DCM/MeOH/H₂O (70:30:5) resolves phosphocholine lipids from unreacted precursors.
-
Sephadex LH-20 : Effective for removing salts and low-molecular-weight impurities in polar solvents like DCM/MeOH (1:1).
Structural Validation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Flexibility and Conformational Dynamics
The compound’s high flexibility (noted in PubChem’s 3D status) complicates crystallization. Dynamic light scattering (DLS) and molecular modeling are recommended for studying bilayer formation.
Stereochemical Purity
Racemization during phosphorylation is minimized by using optically pure glycidol derivatives and low-temperature conditions.
Applications in Membrane Biophysics
DCPC’s dialkyl ether structure enhances hydrolytic stability compared to ester-based phospholipids, making it ideal for long-term vesicle studies. Its phase behavior (e.g., gel-to-liquid crystalline transitions) is characterized using differential scanning calorimetry (DSC) .
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
Le 1,2-Dihexadécyl-sn-glycéro-3-phosphocholine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé dans l'étude des membranes lipidiques et de leur dynamique.
Biologie : Employé dans la génération de liposomes pour l'administration de médicaments et les études membranaires.
Médecine : Investigé pour son potentiel dans les systèmes d'administration de médicaments et en tant que composant de thérapies à base de lipides.
Industrie : Utilisé dans la formulation de produits liposomiques et comme composant dans diverses applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action du 1,2-Dihexadécyl-sn-glycéro-3-phosphocholine implique son incorporation dans les bicouches lipidiques, où il influence la fluidité et la dynamique des membranes. Le composé interagit avec d'autres lipides et protéines au sein de la membrane, affectant leur fonction et leur comportement. Les cibles moléculaires comprennent les protéines membranaires et les domaines lipidiques, et les voies impliquées sont liées à la signalisation membranaire et au transport.
Applications De Recherche Scientifique
1,2-Dihexadecyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid membranes and their dynamics.
Biology: Employed in the generation of liposomes for drug delivery and membrane studies.
Medicine: Investigated for its potential in drug delivery systems and as a component of lipid-based therapies.
Mécanisme D'action
The mechanism of action of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane fluidity and dynamics. The compound interacts with other lipids and proteins within the membrane, affecting their function and behavior. The molecular targets include membrane proteins and lipid domains, and the pathways involved are related to membrane signaling and transport .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Differences
Detailed Analysis
Comparison with Natural Phosphatidylcholines (DPPC, DSPC)
- Structural Differences : DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) feature ester-linked palmitoyl (C16:0) and stearoyl (C18:0) chains, respectively, whereas the target compound uses ether-linked hexadecyloxy chains .
- Functional Impact : Ether linkages confer resistance to phospholipase cleavage, making the target compound more stable in biological environments compared to DPPC or DSPC . However, ester-linked phosphatidylcholines exhibit superior membrane fluidity modulation, critical for temperature-sensitive drug release .
Comparison with DOCP (Inverted Headgroup Lipids)
- Headgroup Orientation: DOCP has an inverted phosphate headgroup compared to natural phosphatidylcholines, resulting in a net negative charge. This property enables strong coordinate binding to metal oxides (e.g., TiO2), making it ideal for nanoparticle functionalization .
- Anti-Fouling Properties: Unlike the zwitterionic target compound, DOCP’s negative charge reduces non-specific protein adsorption, enhancing its utility in anti-fouling applications .
Comparison with Ether-Linked Analogues (DEPN-8)
- Headgroup Chemistry: DEPN-8 replaces the phosphate group with a phosphono moiety, further increasing resistance to phospholipase D .
- Applications: Both DEPN-8 and the target compound are used in enzyme-resistant formulations, but DEPN-8’s phosphono group may offer additional stability in acidic environments .
Research Findings
- Drug Delivery : The target compound’s ether linkages and zwitterionic headgroup improve liposome stability in serum, as demonstrated in studies on synthetic lung surfactants .
- Membrane Interactions: DOCP’s inverted headgroup facilitates strong interactions with TiO2 nanoparticles, a property absent in the target compound .
Activité Biologique
Chemical Identification
- Name : 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- CAS Number : 36314-47-3
- Molecular Formula : CHNOP
- Molecular Weight : 706.07 g/mol
This compound is a phospholipid derivative known for its potential biological activities, particularly in biomedical applications. It combines a long-chain fatty alcohol with a quaternary ammonium group, which contributes to its surfactant properties.
The biological activity of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is primarily attributed to its surfactant properties. It interacts with cellular membranes and can modulate various cellular processes. The compound's quaternary ammonium structure allows it to disrupt lipid bilayers, which can lead to:
- Alteration of membrane fluidity
- Enhanced permeability of the cell membrane
- Potential cytotoxic effects on certain cell types
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Drug Delivery Systems : The surfactant properties facilitate the encapsulation and delivery of therapeutic agents.
- Lung Surfactants : It may be used in synthetic lung surfactants to treat respiratory distress syndrome by reducing surface tension in the alveoli.
Case Studies and Research Findings
- Lung Surfactant Research
-
Anticancer Properties
- In vitro studies have shown that phospholipid derivatives can induce apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial membranes, leading to the release of cytochrome c and subsequent activation of caspases . This suggests potential for use in targeted cancer therapies.
- Antimicrobial Activity
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate relevant to experimental design in lipid-based drug delivery systems?
- Key properties :
- Solubility : Soluble in chloroform (>20 mg/mL), insoluble in DMSO. This impacts formulation strategies for liposomes or lipid nanoparticles .
- Hygroscopicity : Moisture-sensitive; requires storage at -20°C in airtight, desiccated conditions to prevent hydrolysis .
- Purity : Commercial grades typically exceed 98%, necessitating verification via HPLC or NMR prior to use to avoid batch variability .
Q. How should researchers handle and store this compound to ensure stability during long-term studies?
- Methodological guidelines :
- Store under inert atmosphere (e.g., argon) at -20°C to minimize oxidation and hydrolysis .
- Pre-dissolve in chloroform for aliquoting, followed by solvent evaporation under nitrogen to create thin lipid films for controlled hydration .
- Avoid repeated freeze-thaw cycles; use glass vials instead of plastic to reduce adsorption .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Recommended methods :
- ¹H/³¹P NMR : Confirm the presence of the trimethylammonium group (δ ~3.3 ppm for N(CH₃)₃) and phosphate ester linkage (δ ~0.5 to -2 ppm for ³¹P) .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₄₀H₈₂NO₈P; calc. 790.161 Da) and detect degradation products .
Advanced Research Questions
Q. How does the inverted headgroup dipole of this compound influence its interactions with biological membranes compared to phosphatidylcholines (PCs)?
- Mechanistic insights :
- The negatively charged phosphate group (contrasting zwitterionic PCs) creates electrostatic repulsion with anionic membrane components, reducing non-specific binding (anti-fouling properties) .
- Experimental validation: Use surface plasmon resonance (SPR) to quantify binding kinetics with model membranes (e.g., POPC/POPG vesicles) .
Q. What strategies mitigate batch-to-batch variability in liposomal formulations using this compound?
- Quality control protocols :
- DSC analysis : Monitor phase transition temperature (Tm) to ensure consistent acyl chain packing. For C16 chains, expect Tm ~41–45°C .
- Langmuir trough experiments : Assess monolayer stability and surface pressure-area isotherms to validate lipid film homogeneity .
Q. How can researchers resolve contradictions in stability data between in vitro and in vivo studies for this compound?
- Troubleshooting framework :
- In vitro : Test stability in simulated physiological buffers (e.g., PBS with 10% FBS) to identify protein adsorption or enzymatic hydrolysis .
- In vivo : Use radiolabeled tracers (³H or ¹⁴C tags) to track biodistribution and metabolic breakdown in animal models .
- Data reconciliation : Compare degradation pathways (e.g., phospholipase activity) across models using LC-MS/MS .
Experimental Design & Data Analysis
Q. What experimental parameters are critical for optimizing liposome encapsulation efficiency with this compound?
- Optimization checklist :
- Hydration temperature : Above Tm (≥45°C) to ensure acyl chain fluidity during vesicle formation .
- Charge ratio : Adjust with steric stabilizers (e.g., PEG-lipids) or cationic additives to balance encapsulation and colloidal stability .
- Post-processing : Extrude through 100 nm membranes ≥11 times for uniform size distribution (DLS validation required) .
Q. How can computational modeling enhance the design of targeted delivery systems using this compound?
- Modeling approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
